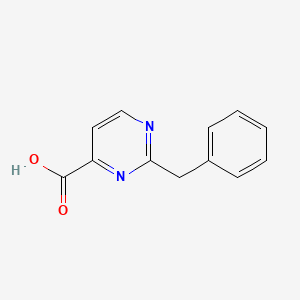

2-Benzylpyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-benzylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)10-6-7-13-11(14-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGGBSHVWOBTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

A key synthetic challenge is the regioselective introduction of the carboxylic acid group at the 4-position of the pyrimidine ring. According to recent literature, 5-halopyrimidine-4-carboxylic acid esters have been synthesized efficiently via radical alkoxycarbonylation reactions, which can be adapted for other positions on the pyrimidine ring. While this study focuses on 5-halopyrimidines, the methodology demonstrates the utility of radical chemistry for regioselective carboxylation.

Traditional methods such as lithiation or magnesiation of halopyrimidines followed by reaction with carbonyl electrophiles (e.g., dimethyl carbonate or methyl chloroformate) have been largely unsuccessful for direct carboxylation at the 4-position.

Introduction of the Benzyl Group at the 2-Position

The benzyl substituent can be introduced via nucleophilic substitution or cross-coupling reactions on appropriately halogenated pyrimidine intermediates. The 2-position benzylation typically involves:

- Reaction of 2-halopyrimidine derivatives with benzyl nucleophiles.

- Use of benzyl halides in nucleophilic aromatic substitution under controlled conditions.

Alternatively, radical benzylation methods or transition metal-catalyzed coupling reactions may be employed, depending on the availability of starting materials and functional group tolerance.

Carboxylic Acid Group Installation Methods

The carboxylic acid group at the 4-position can be installed through several well-established organic transformations:

Oxidation of Alkylbenzenes

Oxidation of alkylbenzenes to carboxylic acids is a classical method. For example, oxidation of benzyl-substituted pyrimidines with strong oxidants like potassium permanganate (KMnO4) can convert the benzyl side chain into the corresponding carboxylic acid group. However, this method is more suited for side chains rather than direct ring substitution.

Hydrolysis of Nitriles

A widely used method involves the synthesis of nitrile intermediates via nucleophilic substitution of alkyl halides with cyanide ion, followed by hydrolysis of the nitrile to the carboxylic acid under acidic or basic conditions. For 2-benzylpyrimidine-4-carboxylic acid, this could involve:

- Formation of a nitrile precursor at the 4-position.

- Subsequent hydrolysis to yield the carboxylic acid.

This method is particularly effective when the nitrile is stable and the substitution occurs at a primary or secondary position.

Carboxylation of Grignard Reagents

Another robust approach is the carboxylation of Grignard reagents. The Grignard reagent is prepared from the corresponding halogenated pyrimidine, then reacted with carbon dioxide (CO2) to form a metal carboxylate intermediate, which upon acidic work-up yields the carboxylic acid. This method allows the introduction of a carboxyl group with one additional carbon atom relative to the starting halide.

Specific Synthetic Route Proposal for this compound

Based on the reviewed methods, a plausible synthetic route is:

| Step | Reaction Type | Description | Notes |

|---|---|---|---|

| 1 | Halogenation | Halogenate pyrimidine at the 4-position (e.g., 4-chloropyrimidine) | Enables subsequent nucleophilic substitution |

| 2 | Benzylation | Introduce benzyl group at 2-position via nucleophilic substitution or cross-coupling | Requires selective conditions to avoid side reactions |

| 3 | Nucleophilic substitution | Displacement of 4-halogen by cyanide ion to form 4-cyanopyrimidine derivative | S_N2 reaction favored if halogen is at primary/secondary position |

| 4 | Hydrolysis | Acidic or basic hydrolysis of nitrile to yield this compound | Conditions optimized to avoid ring degradation |

Alternatively, the carboxylation of a Grignard reagent derived from 4-halopyrimidine could be employed if the benzyl substituent is introduced prior or after carboxylation, depending on functional group compatibility.

Comparative Analysis of Preparation Methods

Research Findings and Data

A study demonstrated efficient synthesis of ethyl 5-bromopyrimidine-4-carboxylate via a radical alkoxycarbonylation reaction, achieving a 48% yield in one step with high regioselectivity. This method highlights the potential of radical chemistry for pyrimidine carboxylation, which could be adapted for 2-benzyl derivatives.

Classical methods for preparing carboxylic acids from alkyl halides, such as cyanide displacement followed by hydrolysis or Grignard reagent carboxylation, are well documented and provide reliable routes for introducing the carboxylic acid group.

The formation of Grignard reagents from pyrimidine halides and their subsequent reaction with CO2 has been used to prepare various carboxylated heterocycles, though care must be taken with sensitive substituents like benzyl groups.

Summary Table of Preparation Routes for this compound

| Route No. | Starting Material | Key Steps | Yield (%) | Comments |

|---|---|---|---|---|

| 1 | 2-Benzyl-4-halopyrimidine | Cyanide substitution → Hydrolysis | High | Suitable for primary halides, mild conditions |

| 2 | 2-Benzyl-4-halopyrimidine | Formation of Grignard reagent → Carboxylation | High | Requires inert atmosphere, sensitive to groups |

| 3 | 2-Benzylpyrimidine derivative | Radical alkoxycarbonylation → Ester hydrolysis | Moderate | One-step carboxylation, regioselective |

| 4 | 2-Benzylpyrimidine with alkyl side chain | Oxidation (e.g., KMnO4) | Moderate | Less selective, harsh conditions |

Chemical Reactions Analysis

Types of Reactions

2-Benzylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the most promising applications of 2-benzylpyrimidine-4-carboxylic acid is in the development of anticancer agents. Research has demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of metal complexes involving pyrimidine derivatives, which were activated under light to enhance selectivity towards cancer cells while minimizing toxicity to normal cells. This light-triggered prodrug strategy effectively controlled cytotoxicity, showcasing the potential of this compound in targeted cancer therapy .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Studies have shown that various pyrimidine derivatives can inhibit the growth of both bacterial and fungal pathogens. The mechanism involves interference with microbial metabolic pathways, making these compounds candidates for developing new antibiotics .

Material Science Applications

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its carboxylic acid functional group can facilitate the formation of copolymers through condensation reactions. These polymers may exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Nanocomposites

Recent advancements have explored the use of this compound in creating nanocomposites. By integrating this compound into nanomaterials, researchers have achieved materials with unique electronic and optical properties, which are beneficial for applications in electronics and photonics .

Agricultural Research Applications

Herbicides Development

The potential use of this compound in agriculture has been investigated for developing new herbicides. Its structural similarity to natural plant hormones suggests that it could act as a growth regulator or herbicide by interfering with plant physiological processes. Preliminary studies indicate that certain derivatives can inhibit weed growth effectively while being less harmful to crops .

Data Summary

Mechanism of Action

The mechanism of action of 2-Benzylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Differences :

- Substituent Effects : The benzyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the electron-withdrawing chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid .

Physicochemical Properties

Table 2: Inferred Properties

Biological Activity

2-Benzylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows for various interactions with biological targets, making it a candidate for anti-inflammatory, antimicrobial, and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

This compound features a pyrimidine ring substituted with a benzyl group and a carboxylic acid functional group. The general formula can be represented as follows:

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound demonstrated an IC50 value of approximately 23.8 μM against COX-2, comparable to established anti-inflammatory drugs like celecoxib, which has an IC50 of 0.04 μM .

Table 1: Inhibition Potency Against COX Enzymes

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| This compound | 28.39 ± 0.03 | 23.8 ± 0.20 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

This selective inhibition suggests that the compound could be developed as a safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs), potentially reducing gastrointestinal side effects associated with COX-1 inhibition.

Antimicrobial Activity

The compound also shows promising antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of the benzyl group enhances its ability to penetrate bacterial membranes, improving its efficacy .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

These results indicate that this compound could serve as a lead compound in the development of new antibiotics.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound, particularly its effects on cancer cell lines such as HeLa and MCF-7. The compound was found to induce apoptosis in these cells, with mechanisms involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Study: Anticancer Mechanism

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Increased expression of p53 protein

- Decreased levels of Bcl-2 protein

This shift in protein expression suggests that the compound may trigger apoptosis through the intrinsic pathway.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the benzyl group or the carboxylic acid moiety can significantly impact potency and selectivity against biological targets.

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups on benzyl | Increased COX-2 inhibition |

| Alteration of carboxylic acid position | Enhanced antimicrobial activity |

Q & A

Q. What are the common synthetic routes for 2-benzylpyrimidine-4-carboxylic acid, and what analytical methods validate its purity?

Methodological Answer: Synthesis typically involves cyclocondensation of benzyl-substituted precursors with pyrimidine intermediates. For example, describes fused pyrimidine derivatives synthesized via cyclocondensation of aminohydroxamates with diketones, followed by functionalization . Another route ( ) employs carboxylation of pyrimidine intermediates under alkaline conditions, yielding the target compound . Validation:

Q. How should researchers safely handle and store this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Keep in airtight containers at -20°C, away from light and moisture to prevent degradation .

- Disposal : Follow institutional guidelines for organic waste, neutralizing acidic residues before disposal .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly in large-scale reactions?

Methodological Answer:

- Catalyst Screening : highlights the use of Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .

- Reaction Conditions : Optimize temperature (e.g., 80–100°C for 12–24 hours) and solvent polarity (e.g., DMF for improved solubility) .

- Scale-Up : Conduct kinetic studies to identify rate-limiting steps, and use continuous-flow reactors for improved heat/mass transfer.

Q. How can contradictions in reaction data (e.g., variable yields or byproduct formation) be systematically addressed?

Methodological Answer:

- Variable Analysis : Compare reaction parameters (e.g., temperature, catalyst loading) across studies (e.g., vs. 12) .

- Byproduct Identification : Use LC-MS to detect impurities and adjust stoichiometry (e.g., excess benzylating agents to suppress side reactions).

- Statistical Tools : Apply Design of Experiments (DoE) to isolate critical factors affecting reproducibility.

Q. What role does this compound play in drug discovery, and how are its derivatives designed for therapeutic applications?

Methodological Answer:

- Pharmacophore Design : The carboxylic acid group enables hydrogen bonding with target enzymes (e.g., kinases), as seen in ’s discussion of pyrimidine-based inhibitors .

- Derivative Synthesis : Introduce substituents (e.g., ’s cyclopropyl group) to enhance metabolic stability .

- Biological Screening : Use SPR (surface plasmon resonance) or fluorescence polarization assays to evaluate binding affinity.

Q. What mechanistic studies are recommended to elucidate the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.

- Computational Modeling : DFT calculations to map transition states (e.g., for decarboxylation pathways).

- Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate reactive intermediates during catalysis .

Q. How can researchers design stable derivatives of this compound for material science applications?

Methodological Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to improve thermal stability, as demonstrated in .

- Coordination Chemistry : Explore metal-organic frameworks (MOFs) by leveraging the carboxylic acid moiety as a ligand.

- Stability Testing : Use TGA (thermogravimetric analysis) to assess decomposition thresholds under varying conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.